(2S)-2-(Acetyloxy)-4-ethoxy-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(Acetyloxy)-4-ethoxy-4-oxobutanoate is an organic compound with a complex structure that includes an acetyloxy group, an ethoxy group, and a butanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Acetyloxy)-4-ethoxy-4-oxobutanoate typically involves esterification reactions. One common method is the reaction of (2S)-2-hydroxy-4-ethoxy-4-oxobutanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactor technology, which allows for precise control over reaction conditions and improved scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(Acetyloxy)-4-ethoxy-4-oxobutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids and alcohols.
Oxidation: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: (2S)-2-hydroxy-4-ethoxy-4-oxobutanoic acid and acetic acid.
Oxidation: (2S)-2-(Acetyloxy)-4-oxo-4-oxobutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(Acetyloxy)-4-ethoxy-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers.
Wirkmechanismus
The mechanism of action of (2S)-2-(Acetyloxy)-4-ethoxy-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can be hydrolyzed to release acetic acid, which may then participate in various biochemical pathways. The ethoxy group can undergo metabolic transformations, leading to the formation of active metabolites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-(Acetyloxy)(phenyl)ethanoic acid
- (2S)-2-(Acetyloxy)-4-methoxy-4-oxobutanoate
- (2S)-2-(Acetyloxy)-4-propoxy-4-oxobutanoate
Uniqueness
(2S)-2-(Acetyloxy)-4-ethoxy-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
76318-58-6 |
---|---|
Molekularformel |
C8H11O6- |
Molekulargewicht |
203.17 g/mol |
IUPAC-Name |
(2S)-2-acetyloxy-4-ethoxy-4-oxobutanoate |
InChI |
InChI=1S/C8H12O6/c1-3-13-7(10)4-6(8(11)12)14-5(2)9/h6H,3-4H2,1-2H3,(H,11,12)/p-1/t6-/m0/s1 |
InChI-Schlüssel |
HHAVCMHPQDURJV-LURJTMIESA-M |
Isomerische SMILES |
CCOC(=O)C[C@@H](C(=O)[O-])OC(=O)C |
Kanonische SMILES |
CCOC(=O)CC(C(=O)[O-])OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.